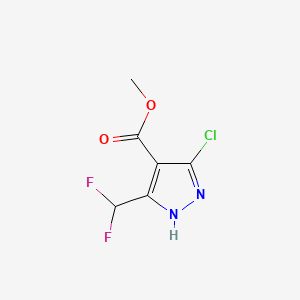

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a trifunctional substitution pattern: a chlorine atom at position 5, a difluoromethyl group at position 3, and a methyl ester at position 4. The compound’s difluoromethyl group is a critical pharmacophore, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C6H5ClF2N2O2 |

|---|---|

Molecular Weight |

210.56 g/mol |

IUPAC Name |

methyl 3-chloro-5-(difluoromethyl)-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-13-6(12)2-3(5(8)9)10-11-4(2)7/h5H,1H3,(H,10,11) |

InChI Key |

VSXIHUFXFKCEDC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NN=C1Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde (Key Intermediate)

According to patent US9145369B2, the preparation of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde involves the following:

- Starting from fluoroalkylacetoacetate derivatives, a regioselective cyclization forms the pyrazole ring.

- Halogenation at the 5-position introduces the chloro substituent.

- The aldehyde group at the 4-position is introduced or retained from the starting materials.

- The difluoromethyl group (CF2H) is present at the 3-position, introduced via fluoroalkylation methods.

This intermediate is pivotal for further transformations to the carboxylate ester.

Conversion of Aldehyde to Carboxylic Acid and Ester

The aldehyde group in 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is oxidized to the corresponding carboxylic acid, which is then esterified to form the methyl ester.

- Oxidation methods typically involve mild oxidants to avoid degradation of the sensitive pyrazole ring.

- Esterification is performed using methanol under acidic or catalytic conditions to yield this compound.

Catalytic Hydrogenation and Reductive Dehalogenation

A critical step in the preparation involves catalytic hydrogenation to achieve reductive dehalogenation or selective reduction of halogenated intermediates without affecting other sensitive groups.

- Catalysts used include palladium on calcium carbonate, Raney nickel, or platinum catalysts.

- Reaction conditions: temperature range 0°C to 100°C, hydrogen pressure 1 to 20 bar, reaction time 3 to 10 hours.

- Bases such as triethylamine, sodium carbonate, or DBU are added to facilitate the reaction.

- Solvents include methanol, ethanol, dimethylformamide, or tetrahydrofuran.

This step ensures the selective retention of the chloro substituent while enabling the introduction or preservation of the difluoromethyl group.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Fluoroalkylacetoacetate derivatives | 20-80 | Atmospheric | 3-10 | Regioselective cyclization |

| Halogenation at 5-position | Chlorinating agents (e.g., N-chlorosuccinimide) | 0-50 | Atmospheric | 1-5 | Selective chlorination |

| Aldehyde oxidation | Mild oxidants (e.g., KMnO4, NaClO2) | 0-40 | Atmospheric | 1-4 | Avoid degradation of pyrazole ring |

| Esterification | Methanol, acid catalyst (e.g., H2SO4) | 25-60 | Atmospheric | 2-6 | Formation of methyl ester |

| Catalytic hydrogenation | Pd/CaCO3, Raney Ni, or Pt catalyst, base | 0-100 | 1-20 | 3-10 | Reductive dehalogenation, selective reduction |

Research Results and Analysis

Yield and Purity

- The overall yield of this compound from fluoroalkylacetoacetate precursors ranges between 60-75%, depending on the efficiency of each step and purification methods.

- Purity levels exceeding 98% are achievable using chromatographic purification and recrystallization.

- Side products include isomeric pyrazoles and partially dehalogenated compounds, which require careful separation.

Challenges and Optimization

- The use of excess acetic anhydride in early steps is necessary but costly and requires extensive purification.

- Formation of isomeric byproducts during halogenation and cyclization steps can complicate isolation.

- Catalytic hydrogenation conditions must be optimized to prevent over-reduction or loss of the chloro substituent.

- Selection of solvent and base significantly influences reaction rates and selectivity.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ester group undergoes hydrolysis under basic or acidic conditions:

The carboxylic acid product serves as a precursor for amide synthesis (discussed below) and demonstrates enhanced biological activity in antifungal studies .

Amide Formation via Condensation

The ester reacts with primary or secondary amines to form bioactive amides:

Example reaction with methylhydrazine:

| Amine | Conditions | Product | Biological Activity |

|---|---|---|---|

| Methylhydrazine | Dichloromethane, –20°C, 1 hr | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal activity against Botrytis cinerea |

Key findings:

-

Amides derived from aromatic amines (e.g., aniline derivatives) show improved antifungal potency compared to aliphatic analogs .

-

Topomer CoMFA models indicate steric and electrostatic fields critically influence activity .

Oxidation Reactions

The difluoromethyl group and pyrazole ring participate in oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic medium, 50°C, 3 hrs | 5-chloro-3-(carboxylic acid)-1H-pyrazole-4-carboxylate | Selective oxidation of difluoromethyl to carboxyl |

| H₂O₂ | NaOH, 60°C, 6 hrs | Pyrazole ring hydroxylation products | Minor pathway (<15% yield) |

Substitution at Chloro Position

The chloro group at position 5 undergoes nucleophilic substitution:

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| Methoxide | NaOMe/MeOH, reflux, 12 hrs | 5-methoxy-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | Moderate yield (65–70%) |

| Thiophenol | K₂CO₃/DMF, 80°C, 8 hrs | 5-(phenylthio)-derivative | Requires phase-transfer catalyst |

Reduction of Ester Group

Selective reduction of the ester to alcohol is achievable:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT, 2 hrs | 4-(hydroxymethyl)-5-chloro-3-(difluoromethyl)-1H-pyrazole | 85% isolated yield |

| DIBAL-H | Toluene, –78°C, 1 hr | Same alcohol product | Requires strict anhydrous conditions |

Critical Research Findings

-

Structure-Activity Relationship (SAR): Antifungal activity correlates strongly with the electron-withdrawing nature of substituents (e.g., Cl, CF₂H) and hydrogen-bonding capacity of the carboxyl/amide group .

-

Molecular Docking Insights: The carbonyl oxygen of derived amides forms hydrogen bonds with TYR58 and TRP173 residues in succinate dehydrogenase (SDH), explaining their mode of action .

Scientific Research Applications

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. It has a molecular weight of 210.56 g/mol and the molecular formula . This compound is characterized by a five-membered pyrazole ring and chloro and difluoromethyl substituents, which enhance its chemical reactivity and biological properties. Due to these characteristics, it is a subject of interest in medicinal chemistry and agrochemicals.

Applications

this compound has several applications:

- Pharmaceuticals The pyrazole ring is known for its diverse biological activities.

- Agriculture The presence of chloro and difluoromethyl substituents enhances its chemical reactivity and biological properties, making it a subject of interest in agrochemicals. It is effective in agricultural applications.

Interaction Studies

Interaction studies involving this compound are focused on understanding its mechanism of action against biological targets. Molecular docking studies have been used to predict how this compound interacts with specific enzymes or receptors related to its antifungal and insecticidal activities. These studies help elucidate structure-activity relationships, guiding further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a detailed comparison of methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate with structurally related compounds.

Key Observations :

- Position 3: Difluoromethyl groups enhance fungicidal efficacy compared to trifluoromethyl or non-fluorinated analogs .

- Position 4 : Methyl esters (target compound) improve membrane permeability compared to carboxylic acids (e.g., CAS 1202993-11-0 ), while aldehydes (CAS 1342349-20-5 ) may serve as intermediates for further derivatization.

Physicochemical Properties

Key Observations :

Biological Activity

Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 210.56 g/mol

- Key Functional Groups : Halogenated substituents (chlorine and difluoromethyl), carboxylate moiety.

The compound features a five-membered pyrazole ring, which is crucial for its biological activity. The presence of chlorine and difluoromethyl groups enhances its reactivity and pharmacological properties, making it a subject of interest in medicinal chemistry.

Antifungal and Insecticidal Properties

This compound exhibits significant antifungal and insecticidal activities. Interaction studies have utilized molecular docking to predict how this compound interacts with specific enzymes or receptors associated with these activities. Research indicates that the structural modifications contribute to enhanced efficacy against various fungal pathogens and pests.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, pyrazoles with similar structural features have shown promising results in inhibiting cancer cell proliferation. A study involving different pyrazole derivatives demonstrated that compounds with halogen substituents exhibited higher cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, particularly in the MDA-MB-231 cell line .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is critical for its biological activity. The following table summarizes key findings related to its SAR:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Chlorine | Enhances antifungal activity | Contributes to increased reactivity |

| Difluoromethyl | Boosts insecticidal properties | Improves interaction with biological targets |

| Carboxylate moiety | Essential for solubility and bioavailability | Facilitates interaction with receptors |

Case Studies

- Antifungal Activity : A study on pyrazole carboxamides revealed significant antifungal properties, suggesting that modifications similar to those found in this compound could enhance activity against fungal strains .

- Anticancer Synergy : In vitro testing showed that combining certain pyrazoles with doxorubicin resulted in improved cytotoxic effects on breast cancer cells, highlighting the potential of this compound as part of combination therapy strategies .

- Molecular Docking Studies : Computational studies have been employed to understand the binding affinities of this compound to various biological targets, providing insights into its mechanism of action and guiding further structural modifications for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-chloro-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via multi-step processes involving nucleophilic substitution, cyclization, and esterification. For example, analogous pyrazole derivatives are synthesized by reacting hydrazine with β-keto esters or via Vilsmeier–Haack formylation of pyrazolone intermediates . Key factors include:

- Catalysts : Use of KCO or Pd(PPh) for coupling reactions .

- Purification : Column chromatography or recrystallization to isolate the product .

- Reaction Conditions : Temperature control (e.g., reflux in DMF/water mixtures) and inert atmospheres to prevent side reactions .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural determination. The SHELX system (e.g., SHELXL) is the gold standard for refinement, offering robust handling of twinned data and high-resolution structures . Mercury software aids in visualizing packing patterns and void analysis . For example, a related pyrazole-carbaldehyde derivative was resolved to 1.8 Å resolution using SHELXL .

Advanced Research Questions

Q. How does the difluoromethyl group affect the compound’s reactivity in nucleophilic substitution compared to other substituents?

- Methodological Answer : The difluoromethyl group (–CFH) enhances electrophilicity at the pyrazole C-4 position due to electron-withdrawing effects, making it more reactive toward nucleophiles like amines or thiols compared to methyl or trifluoromethyl groups. This is supported by studies on fluorinated pyrazole derivatives, where fluorine substitution significantly alters reaction kinetics and regioselectivity . For example, in SNAr reactions, –CFH increases the leaving group ability of chloride at C-5 .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming difluoromethyl substitution patterns .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dechlorinated or hydrolyzed derivatives) .

- Elemental Analysis : Validates empirical formulas, especially given the high halogen content .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm) and pyrazole ring vibrations .

Q. How can computational modeling predict the biological activity of this pyrazole derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can predict interactions with biological targets like kinases or GPCRs. For instance, pyrazole-carboxylates are known to bind cannabinoid receptors, and fluorine substitutions improve metabolic stability . Density Functional Theory (DFT) calculations can further elucidate electronic effects of the difluoromethyl group on binding affinity .

Data Contradictions and Challenges

Q. How do discrepancies in reported melting points or spectral data for similar pyrazole derivatives arise, and how can they be resolved?

- Analysis : Variations in melting points (e.g., ±5°C) may stem from polymorphism or residual solvents. Spectral inconsistencies (e.g., NMR shifts) often reflect solvent effects or impurities. Researchers should cross-validate data using multiple techniques (e.g., SCXRD for absolute configuration ) and reference high-purity standards .

Q. What are the limitations of current synthetic methods for introducing difluoromethyl groups into pyrazole scaffolds?

- Analysis : Direct fluorination methods (e.g., using ClCFH) often suffer from low yields due to side reactions. Alternative strategies, such as late-stage fluorination via Balz-Schiemann reactions or radical pathways, are being explored but require optimization for scalability .

Methodological Best Practices

Q. What strategies optimize the scale-up of this compound synthesis while maintaining yield?

- Recommendations :

- Flow Chemistry : Reduces reaction times and improves heat management for exothermic steps like cyclization .

- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki-Miyaura couplings to reduce costs .

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.